Pentabromobenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

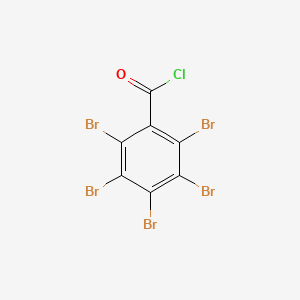

Pentabromobenzoyl chloride is a useful research compound. Its molecular formula is C7Br5ClO and its molecular weight is 535.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pentabromobenzoyl chloride is a brominated aromatic compound primarily recognized for its applications in flame retardancy and as an intermediate in synthesizing various chemical products. This article delves into its scientific research applications, highlighting its role in materials science, pharmaceuticals, and environmental safety.

Flame Retardant Additives

This compound is extensively used as a flame retardant additive in polymers. It is incorporated into thermoplastics to improve their resistance to ignition and combustion. The compound works by promoting char formation during thermal degradation, which acts as a barrier to heat and oxygen, thus inhibiting the spread of flames.

Case Study: Polystyrene Foam

Research has shown that polystyrene foam treated with this compound demonstrates significantly reduced flammability compared to untreated samples. In controlled tests, the treated foam exhibited a higher limiting oxygen index (LOI), indicating improved fire resistance .

Coatings and Composites

The compound is also utilized in intumescent coatings, which expand when exposed to heat, forming a protective char layer. This application is crucial for enhancing the fire safety of building materials.

Case Study: Intumescent Coatings

A study highlighted the effectiveness of intumescent coatings containing this compound on steel structures. The coatings provided substantial protection against fire exposure, maintaining structural integrity for extended periods during fire tests .

Intermediate for Drug Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of brominated functionalities into organic molecules, which can enhance biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives synthesized from this compound exhibit promising anticancer properties. These compounds have been tested against various cancer cell lines, showing potential for further development as therapeutic agents .

Stabilizing Agents

In some formulations, this compound is employed as a stabilizing agent for active pharmaceutical ingredients (APIs), particularly in aqueous solutions where degradation may occur due to environmental factors.

Environmental Impact and Safety

The use of brominated compounds like this compound raises concerns regarding environmental persistence and toxicity. Studies have indicated that while these compounds are effective in fire retardancy, they can accumulate in the environment and bioaccumulate in living organisms.

Regulatory Considerations

The environmental impact of this compound has led to increased scrutiny from regulatory agencies. Research is ongoing to assess its long-term effects on ecosystems and human health, prompting calls for safer alternatives in flame retardant formulations .

Alternatives and Innovations

Innovative approaches are being explored to develop less hazardous flame retardants that maintain efficacy without posing significant environmental risks. These alternatives aim to replace halogenated compounds while still providing necessary fire safety measures.

Propiedades

Número CAS |

59646-51-4 |

|---|---|

Fórmula molecular |

C7Br5ClO |

Peso molecular |

535.0 g/mol |

Nombre IUPAC |

2,3,4,5,6-pentabromobenzoyl chloride |

InChI |

InChI=1S/C7Br5ClO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10 |

Clave InChI |

NZDADZRJNSDCOL-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)C(=O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.